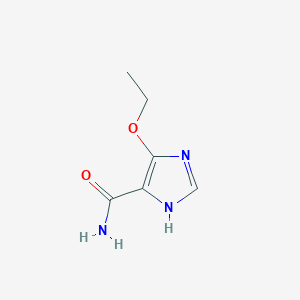

4-Ethoxy-1H-imidazole-5-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethoxy-1H-imidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6-4(5(7)10)8-3-9-6/h3H,2H2,1H3,(H2,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBCRHAEGVGEIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(NC=N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10496859 | |

| Record name | 4-Ethoxy-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66054-03-3 | |

| Record name | 4-Ethoxy-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 4 Ethoxy 1h Imidazole 5 Carboxamide

Transformations of the Carboxamide Functionality (e.g., Hydrolysis, Reduction, Amidation)

The carboxamide group at the C-5 position of the imidazole (B134444) ring is a key functional handle for a variety of chemical transformations.

Hydrolysis: The conversion of the carboxamide to a carboxylic acid can be achieved under basic conditions. For instance, the related compound 4-amino-5-imidazole carboxamide can be synthesized through the hydrolysis of an intermediate using sodium hydroxide (B78521) in water google.com. A patent describes the selective hydrolysis of one nitrile group of 4,5-dicyanoimidazole (B129182) to form 4-cyanoimidazole-5-carboxamide in an aqueous alkaline solution, which can then be further hydrolyzed google.com. This suggests that 4-Ethoxy-1H-imidazole-5-carboxamide can be hydrolyzed to 4-ethoxy-1H-imidazole-5-carboxylic acid.

Reduction: While specific literature on the reduction of this compound is scarce, standard reagents for the reduction of amides to amines, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), would be expected to convert the carboxamide group to an aminomethyl group. This transformation would yield (4-ethoxy-1H-imidazol-5-yl)methanamine, providing another avenue for derivatization.

Amidation and Transamidation: The synthesis of imidazole carboxamides often involves the coupling of an imidazole carboxylic acid with an amine. For example, dissymmetrically disubstituted imidazole-4,5-dicarboxamides have been prepared from imidazole-4,5-dicarboxylic acid and various amines nih.gov. This highlights the possibility of transamidation reactions, where the primary carboxamide of the title compound could potentially be converted to secondary or tertiary amides by reaction with different amines under suitable conditions.

Table 1: Potential Transformations of the Carboxamide Functionality

| Transformation | Reagents and Conditions (Postulated) | Product |

|---|---|---|

| Hydrolysis | NaOH (aq), Heat | 4-Ethoxy-1H-imidazole-5-carboxylic acid |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | (4-Ethoxy-1H-imidazol-5-yl)methanamine |

| Transamidation | R¹R²NH, Catalyst, Heat | N¹,N¹-Disubstituted-4-ethoxy-1H-imidazole-5-carboxamide |

Alkylation and Arylation Reactions at the Imidazole Nitrogen Atoms (N1 and N3)

The imidazole ring contains two nitrogen atoms, N1 and N3, which are nucleophilic and can undergo alkylation and arylation. Due to tautomerism in N-unsubstituted imidazoles, these positions are often equivalent.

N-Alkylation: The alkylation of the imidazole nitrogen is a common strategy in the synthesis of derivatives. For example, 1-benzyl-1H-imidazole-5-carboxamide derivatives have been synthesized as TGR5 agonists, demonstrating that the N1 position can be readily functionalized nih.gov. A general method for N-alkylation involves deprotonation of the imidazole N-H with a base like sodium hydride, followed by reaction with an alkyl halide, such as benzyl (B1604629) bromide nih.gov.

N-Arylation: While direct N-arylation can be challenging, modern cross-coupling methods have enabled such transformations. The choice of protecting groups on the nitrogen can also influence reactivity at other positions. The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group as a protecting group for the imidazole nitrogen has been explored in the context of palladium-catalyzed C–H arylation reactions at other ring positions nih.gov.

Table 2: Representative N-Alkylation Reaction

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4(5)-Substituted-1-H-imidazole | 1. NaH, Dioxane, 0°C; 2. Benzyl bromide | 1-Benzyl-4(5)-substituted-1H-imidazole | nih.gov |

Substitution and Functionalization at the C-2 Position of the Imidazole Ring

The C-2 position of the imidazole ring is known for its unique reactivity, primarily due to it being the most acidic C-H bond on the ring nih.gov.

C-H Arylation: Direct C-H arylation has emerged as a powerful tool for functionalizing imidazoles. Studies have shown that the C-2 position can be selectively arylated using palladium catalysis. For instance, direct C–H arylation of an ethyl imidazole-4-carboxylate precursor has been used to synthesize derivatives of imidazole-4-carboxamide (ICA) researchgate.net. The regioselectivity between the C-2 and C-5 positions can be controlled by the reaction conditions and the choice of base nih.gov. Palladium-catalyzed C(2)-arylation has also been reported for imidazole 3-oxides researchgate.net.

Table 3: C-H Arylation of Imidazole Precursors

| Substrate | Reaction | Position of Arylation | Reference |

|---|---|---|---|

| Ethyl imidazole-4-carboxylate | Direct C–H arylation | C2 and C5 | researchgate.net |

| SEM-protected imidazole | Palladium-catalyzed C–H arylation | C2 and C5 | nih.gov |

Construction of Bridged and Fused Imidazole Carboxamide Architectures

The imidazole carboxamide scaffold can serve as a building block for the synthesis of more complex, polycyclic systems.

One notable example is the synthesis of Temozolomide, an anticancer agent. The process involves the cyclization of 5-diazo-1H-imidazole-4-carboxamide with methyl isocyanate, which results in the formation of a fused imidazotetrazine ring system google.com. This demonstrates how the carboxamide and an adjacent functional group can be utilized to build a new ring onto the imidazole core.

Furthermore, synthetic strategies have been developed to create imidazole-fused 1,4-benzoxazepines through 7-exo-dig cyclizations of appropriately substituted imidazole precursors nih.gov. Although not starting from this compound itself, these methods illustrate the potential for constructing fused heterocyclic systems from an imidazole platform.

Exploration of Structure-Activity Relationships (SAR) from a Synthetic Chemistry Perspective

The derivatization of the imidazole carboxamide core at various positions has been crucial in developing structure-activity relationships (SAR) for medicinal chemistry applications. Synthetic chemistry allows for systematic modifications to probe the interactions of these molecules with biological targets.

N1-Substitution: The synthesis of a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives allowed for the exploration of SAR for TGR5 agonists. Modifications on the benzyl group and the carboxamide moiety led to potent and selective compounds nih.gov.

C2-Substitution: In the development of non-purine xanthine (B1682287) oxidase inhibitors, a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives were synthesized. The variation of substituents on the C-2 phenyl ring was critical in identifying compounds with potent inhibitory activity nih.gov.

C5-Carboxamide Modification: The exploration of asymmetric imidazole-4,5-dicarboxamide derivatives as inhibitors of the SARS-CoV-2 main protease involved synthesizing a library of compounds with different amide substituents at the C5 position, which led to the identification of a potent inhibitor rsc.org.

Combined Modifications: Research into "fairy chemicals" initiated SAR studies on imidazole-4-carboxamide by synthesizing derivatives arylated at the C2 and C5 positions, revealing that such modifications can convert a plant growth inhibitor into a promoter researchgate.net.

These examples underscore the importance of synthetic derivatization at the N-1, C-2, and C-5 positions to establish robust SAR and optimize biological activity.

Ring-Opening and Rearrangement Reactions Involving the Imidazole Nucleus

While the imidazole ring is generally stable, it can undergo rearrangement and ring-opening reactions under specific conditions, particularly when activated by certain substituents.

Rearrangement Reactions: A notable rearrangement is observed in the reaction of 1,4,5-trisubstituted 1H-imidazole 3-oxides with acetic anhydride. This reaction leads to the formation of the corresponding 1,3-dihydro-2H-imidazol-2-ones, which represents an isomerization of the imidazole core researchgate.net. Another relevant example is the Hofmann rearrangement of 4-cyanoimidazole-5-carboxamide. In this reaction, the carboxamide group is converted to a primary amine, yielding 4-cyano-5-aminoimidazole, a rearrangement of a functional group on the ring rather than the ring itself google.com.

Ring-Opening Reactions: Specific examples of ring-opening reactions for this compound are not prominently featured in the literature. However, such reactions are known for other highly substituted or strained imidazole systems, often requiring harsh conditions or specific activating groups that are not present in the title compound.

Advanced Spectroscopic and Structural Characterization of 4 Ethoxy 1h Imidazole 5 Carboxamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is fundamental for the elucidation of the molecular structure of 4-Ethoxy-1H-imidazole-5-carboxamide. The spectra provide information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the imidazole (B134444) ring proton, the ethoxy group protons (a quartet and a triplet), and the amide protons. The chemical shift of the imidazole C2-H proton typically appears in the downfield region. The amide protons (-CONH₂) may appear as one or two broad signals due to restricted rotation around the C-N bond and exchange with the solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data. Key resonances include those for the two imidazole ring carbons bearing a double bond, the carbon attached to the ethoxy group, the carbonyl carbon of the amide, and the two carbons of the ethoxy group. The chemical shifts are indicative of the electronic environment of each carbon atom.

For a closely related compound, ethyl 5-methyl-1H-imidazole-4-carboxylate, characteristic NMR data has been reported, which can serve as a reference for interpreting the spectra of this compound. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-Ethoxy-1H-imidazole-4-carboxamide

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Description |

| C2-H | ~7.6-7.8 | ~135-138 | Imidazole ring proton |

| NH (imidazole) | Broad, ~11-13 | - | Imidazole N-H proton |

| NH₂ (amide) | Broad, ~7.0-7.5 | - | Amide protons |

| -OCH₂CH₃ | ~4.1-4.3 (quartet) | ~65-68 | Methylene (B1212753) of ethoxy group |

| -OCH₂CH₃ | ~1.3-1.5 (triplet) | ~14-16 | Methyl of ethoxy group |

| C=O | - | ~160-165 | Carbonyl carbon |

| C4 | - | ~145-150 | Imidazole ring carbon (C-OEt) |

| C5 | - | ~120-125 | Imidazole ring carbon (C-CONH₂) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the imidazole ring and the amide group typically appear in the region of 3100-3400 cm⁻¹. The C=O stretching of the primary amide is a strong band expected around 1650-1680 cm⁻¹. The C-O-C stretching of the ethoxy group should produce a strong signal in the 1200-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the imidazole ring are often more intense in the Raman spectrum.

Studies on similar structures, such as 4-(4-fluoro-phenyl)-1H-imidazole, have utilized FT-IR and FT-Raman spectroscopy in conjunction with Density Functional Theory (DFT) calculations to assign vibrational wavenumbers. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Imidazole & Amide) | 3100 - 3400 (broad) | 3100 - 3400 |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 | 2850 - 3100 |

| C=O Stretch (Amide I) | 1650 - 1680 (strong) | 1650 - 1680 |

| N-H Bend (Amide II) | 1600 - 1640 | Weak |

| C=C, C=N Stretch (Imidazole) | 1450 - 1550 | 1450 - 1550 (strong) |

| C-O-C Asymmetric Stretch | 1200 - 1250 (strong) | Weak |

| C-O-C Symmetric Stretch | 1000 - 1050 | 1000 - 1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The imidazole ring is the primary chromophore in this compound. The expected absorptions are due to π → π* transitions within the conjugated system. The position of the maximum absorption (λ_max) can be influenced by the solvent polarity and pH, as protonation or deprotonation of the imidazole ring alters the electronic structure. For related imidazole-2-carboxamides, UV spectroscopy has been used to determine acid dissociation constants (pKa), showing that the neutral form often predominates between pH 6 and 10. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy.

Exact Mass: The molecular formula for this compound is C₆H₉N₃O₂. The calculated monoisotopic mass is 155.0695 g/mol . HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis: The mass spectrum also reveals characteristic fragmentation patterns upon ionization. For the parent compound, 1H-imidazole-4-carboxamide, major fragments observed under GC-MS conditions include peaks at m/z 111 (molecular ion), 95, and 68. nih.gov For the ethoxy derivative, fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅), an ethyl radical (-C₂H₅), and the carboxamide group (-CONH₂), leading to a series of daughter ions that can be used to confirm the structure.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Crystal Packing

Molecular Geometry: SC-XRD would confirm bond lengths, bond angles, and the planarity of the imidazole ring.

Advanced Spectroscopic Techniques (e.g., 2D NMR, Chiroptical Spectroscopy) for Complex Stereochemical Elucidation

2D NMR Spectroscopy: For unambiguous assignment of ¹H and ¹³C NMR signals, especially in more complex derivatives, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, for example, confirming the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule, such as linking the ethoxy protons to the C4 carbon of the imidazole ring.

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) are used to study chiral molecules. This compound itself is achiral. However, if it were derivatized with a chiral auxiliary or used as a ligand in a chiral metal complex, chiroptical spectroscopy would be essential for determining the stereochemistry and enantiomeric purity.

Computational and Theoretical Chemistry Investigations of 4 Ethoxy 1h Imidazole 5 Carboxamide

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the geometric and electronic properties of molecular systems. For 4-Ethoxy-1H-imidazole-5-carboxamide, DFT calculations are crucial for determining the most stable three-dimensional arrangement of its atoms (geometric optimization) and for understanding the distribution of electrons within the molecule (electronic structure).

Geometric optimization calculations, typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311G), would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. These parameters are fundamental for understanding the molecule's shape and steric properties.

Electronic structure analysis provides insights into the distribution of electron density, which governs the molecule's chemical behavior. Properties such as the dipole moment and atomic charges can be calculated to understand the polarity and the nature of the chemical bonds within the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (B3LYP/6-311G)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| N1-C2 | 1.38 |

| C2-N3 | 1.32 |

| N3-C4 | 1.39 |

| C4-C5 | 1.37 |

| C5-N1 | 1.36 |

| C4-O(ethoxy) | 1.36 |

| O(ethoxy)-C(ethyl) | 1.43 |

| C5-C(carboxamide) | 1.50 |

| C(carboxamide)=O | 1.24 |

| C(carboxamide)-N(amide) | 1.34 |

| **Bond Angles (°) ** | |

| N1-C2-N3 | 110.5 |

| C2-N3-C4 | 106.0 |

| N3-C4-C5 | 110.0 |

| C4-C5-N1 | 105.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy and Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring and the oxygen atom of the ethoxy group, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the carboxamide group and the imidazole ring, suggesting these areas are susceptible to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.10 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ethoxy and carboxamide groups, as well as the nitrogen atoms of the imidazole ring. These would be the preferred sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms, particularly the N-H of the imidazole and the amide N-H, making them potential sites for nucleophilic interaction.

Investigations of Tautomeric Equilibria and Prototropic Isomerism within the Imidazole Ring

Prototropic tautomerism, the migration of a proton between two atoms in a molecule, is a well-known phenomenon in heterocyclic compounds like imidazole. nih.gov For this compound, tautomerism within the imidazole ring is possible. The proton on the N1 nitrogen can potentially migrate to the N3 nitrogen, leading to a tautomeric isomer, 5-Ethoxy-1H-imidazole-4-carboxamide.

Computational studies can be employed to calculate the relative energies of these tautomers. The energy difference between the tautomers provides an indication of their relative populations at equilibrium. The transition state for the proton transfer can also be located to determine the energy barrier for the tautomerization process. In solution, the tautomeric equilibrium can be influenced by the polarity of the solvent. researchgate.net

Analysis of Intramolecular Interactions, Hydrogen Bonding, and Conformational Preferences

The presence of both hydrogen bond donors (N-H groups) and acceptors (oxygen and nitrogen atoms) in this compound allows for the possibility of intramolecular hydrogen bonding. An intramolecular hydrogen bond could form between the amide hydrogen and the nitrogen at position 3 of the imidazole ring, or with the oxygen of the ethoxy group.

Quantum Chemical Descriptors for Reactivity and Interaction Studies

A range of quantum chemical descriptors can be calculated to provide a more quantitative understanding of the reactivity and interaction potential of this compound. These descriptors, derived from the electronic structure calculations, offer a deeper insight into the molecule's chemical nature.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Definition | Predicted Value |

|---|---|---|

| Global Descriptors | ||

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 6.25 eV |

| Electron Affinity (A) | Energy released upon adding an electron (-ELUMO) | 1.10 eV |

| Electronegativity (χ) | Tendency to attract electrons ((I+A)/2) | 3.675 |

| Chemical Hardness (η) | Resistance to change in electron distribution ((I-A)/2) | 2.575 |

| Chemical Softness (S) | Reciprocal of chemical hardness (1/η) | 0.388 |

| Electrophilicity Index (ω) | Propensity to accept electrons (χ2/2η) | 2.62 |

| Local Descriptors |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides a powerful means to predict spectroscopic properties, which can be invaluable for the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: DFT calculations can predict the 1H and 13C NMR chemical shifts of this compound. researchgate.nethmdb.ca These predicted spectra can be compared with experimental data to confirm the molecular structure. The calculations would provide theoretical chemical shifts for each unique proton and carbon atom in the molecule.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the vibrational frequencies and their corresponding intensities. researchgate.net These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as N-H stretching, C=O stretching, and ring vibrations.

Table 4: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 138.0 |

| H2 | 7.8 | - |

| C4 | - | 155.0 |

| C5 | - | 115.0 |

| N1-H | 12.5 | - |

| Ethoxy-CH2 | 4.2 | 65.0 |

| Ethoxy-CH3 | 1.4 | 15.0 |

| Carboxamide-C=O | - | 168.0 |

Table 5: Hypothetical Predicted Vibrational Frequencies (cm-1) for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| N-H stretch (imidazole) | 3450 |

| N-H stretch (amide, symmetric) | 3350 |

| N-H stretch (amide, asymmetric) | 3180 |

| C-H stretch (aromatic) | 3100 |

| C-H stretch (aliphatic) | 2980-2850 |

| C=O stretch (amide) | 1680 |

| C=C, C=N stretch (ring) | 1600-1450 |

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The investigation into the non-linear optical (NLO) properties of organic compounds is pivotal for the development of advanced materials used in a variety of photonic and optoelectronic applications. These applications include optical switching, data storage, and frequency conversion. The NLO response of a molecule is determined by its interaction with an applied electric field, leading to a non-linear change in its polarization.

Theoretical evaluations of NLO properties are typically conducted using quantum chemical calculations, with Density Functional Theory (DFT) being a prominently used method. Such studies on imidazole derivatives generally employ functionals like B3LYP or CAM-B3LYP combined with various basis sets to predict the NLO behavior of the molecules. nih.govresearchgate.netnih.gov The key parameters calculated in these theoretical studies are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

The first-order hyperpolarizability (β) is a critical parameter for second-order NLO materials. A high value of β indicates a significant NLO response. Factors that can enhance the NLO properties of a molecule include a low HOMO-LUMO energy gap, an extended π-conjugated system, and the presence of electron-donating and electron-accepting groups. researchgate.net

For this compound, the ethoxy group (-OCH2CH3) can act as an electron-donating group, while the carboxamide group (-CONH2) can function as an electron-accepting group. This donor-acceptor substitution on the imidazole ring, which is a π-conjugated system, suggests that the molecule could exhibit NLO properties.

A hypothetical theoretical study on this compound would involve the following steps:

Geometry Optimization: The molecule's geometry would be optimized to its ground state using a suitable level of theory, for instance, DFT with the B3LYP functional and a 6-311++G(d,p) basis set.

Calculation of NLO Properties: Following optimization, the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) would be calculated.

Analysis of Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The energy gap between these orbitals is a crucial indicator of the molecule's reactivity and potential for charge transfer, which influences its NLO properties. researchgate.net

The results of such a study would typically be presented in a tabular format, as illustrated by the hypothetical data below.

Illustrative Data Tables

Disclaimer: The following data tables are hypothetical and for illustrative purposes only. They represent the type of data that would be generated in a computational study of this compound. No specific published research with this data was found.

Table 1: Hypothetical Calculated NLO Properties of this compound

| Parameter | Value | Unit |

| Dipole Moment (μ) | Value | Debye |

| Mean Polarizability (α) | Value | a.u. |

| First-Order Hyperpolarizability (β) | Value | a.u. |

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy | Unit |

| HOMO | Value | eV |

| LUMO | Value | eV |

| HOMO-LUMO Gap (ΔE) | Value | eV |

The data from these calculations would provide insight into the potential of this compound as an NLO material. A significant β value, coupled with a relatively small HOMO-LUMO gap, would suggest that the compound is a promising candidate for further experimental investigation in the field of non-linear optics.

Mechanistic Elucidation of Reactions Involving 4 Ethoxy 1h Imidazole 5 Carboxamide

Detailed Reaction Pathway Analysis for Imidazole (B134444) Ring Construction

The construction of the imidazole ring is a cornerstone of heterocyclic chemistry, with several established synthetic routes. While a specific pathway for 4-Ethoxy-1H-imidazole-5-carboxamide is not extensively detailed in the provided literature, a plausible mechanism can be constructed based on well-known methods like the van Leusen imidazole synthesis or multicomponent reactions.

One potential pathway involves a multicomponent reaction, a powerful strategy for building molecular complexity in a single step. nih.gov A hypothetical one-pot synthesis could start from ethyl glyoxalate (providing the C4 and C5 carbons), an ethoxy-containing amidine or equivalent as the nitrogen-carbon-nitrogen source, and ammonia (B1221849).

A more classical and well-elucidated pathway is the van Leusen imidazole synthesis, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an aldimine. semanticscholar.org To achieve the desired 4-ethoxy substitution, a precursor imine bearing an ethoxy group would be required. The general mechanism proceeds as follows:

Imine Formation: An appropriate aldehyde reacts with a primary amine to form an aldimine in situ.

Cycloaddition: Under basic conditions, TosMIC undergoes deprotonation to form a reactive anion. This anion attacks the imine, initiating a cycloaddition.

Intermediate Formation: This leads to the formation of a 4-tosyl-2-imidazoline intermediate. semanticscholar.org

Elimination: The process concludes with the elimination of p-toluenesulfinic acid (p-TosOH), which aromatizes the ring to yield the final substituted imidazole product. semanticscholar.org

Another relevant approach is the cyclization of intermediates derived from reactions of amines with compounds like ethyl cyanoacetate (B8463686) under specific conditions, which can be guided to form the imidazole core. For this compound, this would likely involve starting materials such as diaminomaleonitrile, which can be reacted with formamide (B127407) and subsequently cyclized under alkaline conditions to form an amino-imidazole carboxamide structure. google.com The ethoxy group would need to be introduced via an appropriately substituted precursor.

Exploration of Transition States and Intermediates in Derivatization Reactions

The reactions leading to and involving this compound proceed through various transient species, including intermediates and high-energy transition states.

Intermediates:

Pyrazine (B50134) Intermediates: In the synthesis of related dissymmetrically disubstituted imidazole-4,5-dicarboxamides, amino acid ester substituted pyrazines have been identified as key intermediates. nih.gov These pyrazines are then converted to the imidazole scaffold. A similar strategy could be envisioned where a pyrazine bearing an ethoxy group serves as a precursor.

4-Tosyl-2-imidazoline: As mentioned in the van Leusen synthesis, this is a crucial, isolable or transient, five-membered ring intermediate. Its formation and subsequent elimination of the tosyl group are defining steps of the reaction pathway. semanticscholar.org

Amine-Amide NHC Intermediate: In studies of related imidazole compounds, transient N-heterocyclic carbene (NHC) intermediates have been proposed to explain certain chemical behaviors, such as unusual proton exchange. researchgate.net Such intermediates could play a role in derivatization reactions at the imidazole ring.

Transition States: The conversion between reactants, intermediates, and products occurs via transition states, which represent the highest energy point along a reaction coordinate. For instance, in the [3+2] cycloaddition step of the van Leusen synthesis, a highly organized transition state involving the TosMIC anion and the imine must be achieved. The stereochemistry and energy of this transition state dictate the reaction's feasibility and rate. Similarly, the elimination of the leaving group (e.g., p-TosOH) proceeds through a transition state where the C-H and C-S bonds are partially broken, and the ring's double bonds are beginning to form. While computational studies using methods like Density Functional Theory (DFT) are often required for detailed characterization nih.gov, their existence is fundamental to the mechanistic pathway.

Mechanistic Studies of Catalyst-Substrate Interactions in this compound Synthesis

Catalysis is frequently employed to enhance the efficiency of imidazole synthesis and derivatization. The interaction between the catalyst and the substrates is key to the reaction's success.

Palladium Catalysis: Palladium catalysts are often used for cross-coupling reactions to functionalize the imidazole core, such as C-arylation at the C2 position. researchgate.net The mechanism typically involves an oxidative addition of the catalyst to a halo-imidazole, followed by transmetalation with a coupling partner and reductive elimination to form the new C-C bond and regenerate the catalyst.

NHC-Metal Complexes: N-Heterocyclic Carbenes (NHCs) derived from imidazole salts are powerful ligands in catalysis. Metallosurfactants based on 1H-imidazole-4,5-dicarboxylic acid have been synthesized, forming PEPPSI-type Pd(II) complexes. nih.gov In a catalytic cycle, the metal center (e.g., Pd) coordinates with the reactants, activating them for the desired transformation. The lipophilic and hydrophilic groups on the imidazole ligand can also influence substrate solubility and catalyst efficiency, particularly in aqueous or biphasic media. nih.gov

Lewis Acid Catalysis: Lewis acids can be used in amidation reactions to activate the carboxylic acid group, making it more susceptible to nucleophilic attack by an amine. scribd.com In the synthesis of the carboxamide moiety of the title compound, a Lewis acid would coordinate to the carbonyl oxygen of an ester or acid precursor, increasing its electrophilicity.

The catalyst-substrate interaction is dynamic, involving coordination, activation of bonds, and orientation of the reactants in a favorable geometry to lower the activation energy of the reaction.

Solvent Effects and Reaction Condition Optimization on Reaction Mechanisms

The choice of solvent and reaction conditions can dramatically influence the reaction pathway, rate, and yield by stabilizing or destabilizing reactants, intermediates, and transition states.

Solvent Effects: The polarity of the solvent is a critical factor. Kinetic studies of imidazole-catalyzed oxidations have shown that reaction rates can decrease with increasing solvent polarity. researchgate.net This suggests that the transition state is less polar than the reactants. In the synthesis of related diazenyl-1H-imidazole-4-carboxamides, solvent screening revealed significant differences in efficiency.

| Solvent | Reaction Time (hours) | Yield (%) | Mechanistic Implication |

| Ethanol | 4–6 | 25–40 | Slower reaction rate, potential for side reactions or poor solubility. |

| Acetonitrile | 4–6 | 25–40 | Similar outcome to ethanol, indicating polarity may not be optimal. |

| Neat (Solvent-free) | 2 | 75–90 | Increased concentration of reactants accelerates the reaction and minimizes solvent-mediated side reactions. |

This table illustrates the impact of solvent choice on a related imidazole synthesis, highlighting how optimizing conditions is crucial.

Reaction Condition Optimization:

Temperature: Increasing the temperature generally increases the reaction rate but can also promote the formation of side products. For instance, neat reactions for an imidazole synthesis were conducted at 70°C to achieve a high yield in a short time.

Base: In syntheses like the van Leusen reaction, the choice and stoichiometry of the base are critical for deprotonating the TosMIC reagent without causing unwanted side reactions. semanticscholar.org

Microwave Irradiation: Microwave-assisted synthesis has been shown to drastically reduce reaction times and improve yields for imidazole synthesis by promoting rapid, uniform heating. nih.gov This technique can favor specific pathways, such as the 1,5-electrocyclization of azomethine ylides to form the imidazole ring. nih.gov

Optimizing these conditions is essential for directing the reaction through the desired mechanistic pathway and suppressing competing side reactions, such as the hydrolysis of intermediates. nih.gov

Kinetic Studies of Key Reactions

Kinetic studies provide quantitative insight into reaction mechanisms by measuring reaction rates under various conditions. For the synthesis of this compound, such studies could elucidate the rate-determining step and the roles of catalysts and reagents.

A kinetic study on a related system, the imidazole-catalyzed oxidation of indigo (B80030) dyes, demonstrated that the reaction follows second-order kinetics. researchgate.net The catalytically active species was proposed to be an adduct formed between the imidazole and the oxidizing agent in a pre-equilibrium step. The equilibrium constant for the formation of this adduct was determined, providing a quantitative measure of the catalyst's activity. researchgate.net

Applying this framework to the synthesis of this compound, a kinetic study might involve:

Monitoring Reactant/Product Concentration: Using techniques like HPLC or NMR spectroscopy to track the concentration of starting materials and products over time.

Determining Rate Law: Varying the initial concentrations of each reactant (e.g., the imine precursor, TosMIC, base) to determine the reaction order with respect to each component. This would reveal which reactants are involved in the rate-determining step.

Evaluating Activation Parameters: Conducting the reaction at different temperatures to calculate the activation energy (Ea), providing insight into the energy barrier of the rate-limiting transition state.

A hypothetical rate law for a van Leusen-type synthesis might be: Rate = k[Imine][TosMIC-anion]

This would suggest that the initial cycloaddition is the rate-determining step. Kinetic studies are invaluable for confirming proposed mechanisms, identifying active catalytic species, and rationally optimizing reaction conditions for industrial-scale production. google.comresearchgate.net

Advanced Research Applications and Utility of 4 Ethoxy 1h Imidazole 5 Carboxamide and Its Derivatives

Utilization as Synthetic Building Blocks and Intermediates for Complex Molecular Architectures

The strategic placement of functional groups on the 4-Ethoxy-1H-imidazole-5-carboxamide scaffold makes it a valuable intermediate for constructing more complex molecular frameworks, particularly heterocyclic systems like purines. The imidazole (B134444) ring is a key component of purines, and derivatives of aminoimidazole carboxamide serve as crucial precursors in their biosynthesis and chemical synthesis. plos.orgnih.gov

For instance, the synthesis of purine (B94841) analogs often involves the cyclization of imidazole precursors. A general approach involves reacting a 5-aminoimidazole-4-carboxamide (B1664886) derivative with a suitable reagent to form the fused pyrimidine (B1678525) ring. rsc.org Research has shown that related 5-amino-4-cyanoformimidoyl imidazoles can be treated with cyanamide (B42294) to yield N-cyanoimidoyl cyanide intermediates, which then undergo intramolecular cyclization to generate 2-amino-6-cyano-purines. rsc.org Similarly, the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides has been achieved through a key cycloaddition reaction involving ethyl isocyanoacetate and imidoyl chlorides, demonstrating the utility of imidazole carboxylate esters as versatile intermediates. nih.gov These synthetic strategies highlight how the this compound structure can be a pivotal starting point for creating libraries of complex heterocyclic compounds for further research.

Participation in Coordination Chemistry and Metal-Organic Framework (MOF) Design and Synthesis

The imidazole ring, with its two nitrogen atoms, is an excellent ligand for coordinating with metal ions. ajol.infowikipedia.org Specifically, 4,5-imidazoledicarboxylic acid (a related scaffold) is a multifunctional ligand with six potential donor atoms (two imidazole nitrogens and four carboxylate oxygens), making it a prime candidate for constructing coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net These materials are of great interest for their potential applications in gas storage, catalysis, and sensing.

The coordination of imidazole derivatives to metal centers like Fe(II), Cd(II), Ni(II), and Co(II) has been extensively studied. wikipedia.orgnih.govresearchgate.net For example, Fe(II) can be coordinated by two 5-carboxy-1H-imidazole-4-carboxylate ligands and two water molecules to form a distorted octahedral geometry. nih.gov The resulting crystal structure is consolidated by a three-dimensional network of intermolecular hydrogen bonds. nih.gov The synthesis of such complexes often involves hydrothermal methods, reacting a metal salt with the imidazole-based ligand. nih.govnih.gov

The ethoxy and carboxamide groups of this compound can influence the electronic properties and steric environment of the imidazole core, thereby tuning the binding affinity and selectivity for different metal cations. Computational studies on substituted imidazoles have shown that electron-donating groups, such as an ethoxy group, generally increase the metal-binding energy. nih.gov This property is crucial for designing specific ligands for metal adsorption or for creating MOFs with tailored properties. For example, imidazole-containing tripodal ligands have been used to synthesize new metal complexes that act as fluorophores for selective sensing of nitroaromatics and Fe³⁺ ions. nih.gov

| Metal Ion | Resulting Complex Geometry | Key Features | Reference |

| Fe(II) | Distorted Octahedral | Coordinated by two N,O-bidentate imidazole ligands and two water molecules; forms a 3D hydrogen-bonding network. | nih.gov |

| Cd(II) | Distorted Octahedral | Coordinated by two imidazole ligands and two water molecules; forms a 3D supramolecular structure via hydrogen bonding. | researchgate.net |

| Ni(II) | Octahedral / Square Planar | Forms homoleptic octahedral complexes like [Ni(imidazole)₆]²⁺ and can form part of larger coordination polymers. | wikipedia.orgnih.gov |

| Co(II) | Octahedral | Binds imidazole urea (B33335) ligands in a unidentate fashion. | dur.ac.uk |

Insights into Enzyme-Ligand Interactions and Molecular Recognition at a Mechanistic Level

Imidazole-carboxamide derivatives are frequently used as scaffolds in drug discovery to probe enzyme active sites and understand molecular recognition principles. The ability of the imidazole ring and its substituents to form hydrogen bonds, engage in pi-stacking, and coordinate with metal cofactors makes it a privileged structure for interacting with biological macromolecules. plos.orgresearchgate.net

Studies on various kinase inhibitors have utilized the imidazole-carboxamide core. For example, derivatives of 1-amino-1H-imidazole-5-carboxamide have been developed as highly selective covalent inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. nih.gov In this context, the 1-amino-1H-imidazole-5-carboxamide scaffold acts as a hinge-binder, a crucial interaction for kinase inhibition. nih.gov This represents the first reported use of this specific scaffold as a kinase hinge binder, expanding the chemical diversity available for designing new inhibitors. nih.gov

Similarly, 2,4-1H-imidazole carboxamides were identified as potent and highly selective inhibitors of TAK1 kinase. nih.govnih.gov X-ray crystallography revealed a distinct binding mode for these inhibitors, including an unusual amide flip in the kinase hinge region, providing deep mechanistic insights that can guide future structure-based drug design. nih.govnih.gov Furthermore, research into cholecystokinin (B1591339) 1 receptor (CCK1R) agonists led to the optimization of a class of 1,2-diaryl imidazole carboxamides, where substitutions on the rings, including alkoxy groups, were found to be critical for potency and activity. researchgate.netdoi.orgnih.gov These studies underscore the importance of the specific substitution pattern on the imidazole ring for achieving high-affinity and selective binding to protein targets.

Exploration of Adsorption Mechanisms and Surface Interactions (e.g., Corrosion Inhibition Studies)

Imidazole and its derivatives are well-known for their ability to inhibit the corrosion of various metals, including carbon steel, copper, and brass. mdpi.comresearchgate.netcapes.gov.br They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The mechanism of this adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the nitrogen atoms of the imidazole ring and the metal's surface atoms. mdpi.comresearchgate.net

The effectiveness of an imidazole derivative as a corrosion inhibitor is highly dependent on its chemical structure. The presence of heteroatoms (like N, O, S) and pi-electrons in the aromatic ring facilitates adsorption. mdpi.com Computational studies using Density Functional Theory (DFT) have provided molecular-level insights into these interactions. For imidazole on an iron surface, adsorption in a parallel orientation was found to be optimal, and C-H bond dissociation was identified as an energetically favorable pathway, suggesting a protective mechanism involving dissociated inhibitors. nih.gov On copper surfaces, azoles like imidazole bond to surface copper ions through an unsaturated nitrogen atom while also forming hydrogen bonds with surface oxygen. rsc.org

The ethoxy and carboxamide groups in this compound would be expected to influence its adsorption properties. The ethoxy group could enhance solubility and modify the electronic density of the ring, while the carboxamide group provides additional sites for hydrogen bonding and coordination. Studies on related imidazole derivatives have shown that their adsorption behavior often follows the Langmuir adsorption isotherm model, indicating the formation of a monolayer on the metal surface. mdpi.comresearchgate.net

| Metal | Inhibitor Type | Inhibition Efficiency | Adsorption Mechanism | Reference |

| Carbon Steel | Imidazole-based Ionic Liquids | Up to ~95% (at 80 ppm) | Langmuir Adsorption Isotherm (Physisorption/Chemisorption) | mdpi.com |

| Brass | 1H-benzimidazole (BIM) | >94% (at 10⁻² M) | Parallel adsorption on the surface, confirmed by SEM/EDS | researchgate.net |

| Copper | Imidazole / Triazole | Variable; depends on concentration and derivative | Adsorption bonding via N atoms to surface Cu ions | capes.gov.brrsc.org |

| Carbon Steel | Imidazole Derivative | High (not quantified) | Langmuir Adsorption Isotherm (Semi-physical/Semi-chemical) | researchgate.net |

Development of Chemical Probes and Tools for Biological System Investigations (excluding clinical data)

Derivatives of this compound are valuable as chemical tools for investigating biological systems. Their ability to be synthetically modified allows for the incorporation of reporter groups (like fluorophores) or reactive moieties for covalent labeling of target proteins.

A significant application is in the development of kinase inhibitors for research purposes. As mentioned, selective inhibitors for kinases like BTK and TAK1, based on the imidazole-carboxamide scaffold, allow researchers to probe the roles of these enzymes in cellular signaling pathways without producing a therapeutic effect. nih.govnih.gov For example, a potent and selective TAK1 inhibitor allows for the elucidation of the downstream effects of TAK1 activity in various cell-based assays. nih.gov

Furthermore, the precursor molecule 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a widely used research tool to activate AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. researchgate.net When introduced to cells, AICAR is converted to its monophosphorylated form, ZMP, which mimics AMP and allosterically activates AMPK. This allows researchers to study the metabolic consequences of AMPK activation in a controlled manner. While distinct from this compound, this highlights the utility of the core aminoimidazole carboxamide structure in creating powerful tools for biological investigation.

Potential in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, pi-stacking, and van der Waals forces. The structure of this compound, with its hydrogen bond donors (N-H of the imidazole and N-H of the amide) and acceptors (carbonyl oxygen, ethoxy oxygen, and imidazole nitrogen), makes it an excellent candidate for designing self-assembling systems.

Research on related imidazole-based molecules has demonstrated their capacity for self-assembly. For instance, imidazole urea derivatives have been shown to form gels, with silver(I) complexes of these ligands self-assembling into fibrous networks driven by a combination of hydrogen bonding, van der Waals forces, and solvophobic interactions. dur.ac.uk Similarly, libraries of oligomeric compounds based on an imidazole-4,5-dicarboxylic acid scaffold have been synthesized, and many of these oligomers show evidence of forming persistent conformational isomers in solution, a hallmark of structured, self-assembled entities. nih.gov These oligomers were designed to screen for inhibitors of protein-protein interactions, an application that relies on presenting a defined three-dimensional chemical surface. nih.gov The principles learned from these systems can be directly applied to this compound to create new supramolecular materials and structures.

Future Perspectives and Emerging Research Avenues for 4 Ethoxy 1h Imidazole 5 Carboxamide

Development of Novel Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern drug discovery. For imidazole (B134444) derivatives, achieving high enantioselectivity is crucial as different stereoisomers can exhibit vastly different biological activities. Future research will likely focus on developing novel asymmetric synthetic routes to access enantiopure forms of 4-Ethoxy-1H-imidazole-5-carboxamide derivatives.

Current strategies in asymmetric synthesis for related imidazole compounds provide a roadmap for this endeavor. For instance, cation-directed catalytic enantioselective desymmetrization has been successfully used to create axially chiral imidazoles. nih.gov This method allows for the creation of stable, optically pure products on a gram scale. nih.gov Another promising approach involves the use of chiral bicyclic imidazole catalysts, which have proven effective in various enantioselective transformations, including acylations and phosphorylations. acs.org These catalysts are synthetically accessible and their structure can be fine-tuned to optimize both activity and enantioselectivity. acs.orgacs.org

The application of these principles to this compound would involve designing chiral catalysts or reagents that can differentiate between enantiotopic faces or groups during the imidazole ring formation or subsequent functionalization. The van Leusen imidazole synthesis, a versatile method for creating substituted imidazoles, could be adapted for asymmetry by employing chiral aldehydes, amines, or phase-transfer catalysts. mdpi.comorganic-chemistry.org

Table 1: Potential Asymmetric Strategies for this compound

| Synthetic Strategy | Potential Catalyst/Reagent | Expected Outcome | Reference |

|---|---|---|---|

| Catalytic Enantioselective Desymmetrization | Chiral Cation-Directing Catalysts | Axially chiral imidazole derivatives | nih.gov |

| Chiral Bicyclic Imidazole Catalysis | Alkoxy-DPI or Acyloxy-DPI catalysts | Enantioselective acylation or rearrangement products | acs.org |

| Asymmetric van Leusen Reaction | Chiral Aldimines or Chiral Base | Enantiomerically enriched 1,4,5-trisubstituted imidazoles | mdpi.comorganic-chemistry.org |

Integration with Flow Chemistry and Automation Technologies for Scalable Production

To meet potential industrial demand, the development of scalable, safe, and efficient manufacturing processes for this compound is essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety when handling hazardous reagents, and the potential for continuous, uninterrupted production. nih.govresearchgate.net

The synthesis of various heterocyclic compounds, including substituted imidazoles, has been successfully translated to continuous flow systems. acs.orgacs.org For example, a method for producing 2,4,5-trisubstituted imidazoles in a microreactor system under high pressure and temperature achieved high yields within minutes. acs.org Similarly, the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has been demonstrated in a fully automated continuous flow setup, highlighting the potential for facile scale-up. acs.org These precedents suggest that the synthesis of this compound could be adapted to a flow process, potentially telescoping multiple reaction steps to reduce manual handling and purification stages. nih.gov

Automation can be integrated with flow reactors for online reaction optimization, where algorithms adjust parameters like temperature, residence time, and reagent stoichiometry in real-time to maximize yield and purity. This approach accelerates process development and ensures robust and reproducible manufacturing. acs.org

Computational Design and Prediction of Novel this compound Derivatives with Targeted Properties

Computational chemistry and in-silico screening are indispensable tools for modern drug discovery, enabling the rational design of new molecules with specific biological targets and optimized pharmacokinetic properties. nih.gov For this compound, these methods can be used to predict how structural modifications would affect its activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to other imidazole- and benzimidazole-carboxamide derivatives to build predictive models. researchgate.netbiointerfaceresearch.comnih.gov These models use molecular descriptors to correlate chemical structure with biological activity, guiding the synthesis of more potent compounds. For example, a QSAR study on imidazole-4,5-dicarboxamide derivatives identified key physicochemical properties influencing their activity, such as polarizability and charge distribution. researchgate.neteurekaselect.com

Molecular docking simulations can predict the binding mode and affinity of novel this compound derivatives to specific protein targets. This has been demonstrated for asymmetric imidazole-4,5-dicarboxamide derivatives designed as SARS-CoV-2 main protease inhibitors, where docking studies corroborated experimental findings. nih.govrsc.org By combining these computational approaches, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. mdpi.comfrontiersin.orgnih.gov

Table 2: Computational Approaches for Derivative Design

| Technique | Application | Objective | Reference |

|---|---|---|---|

| QSAR | Predict biological activity from chemical structure | Guide the design of more potent analogs | researchgate.net |

| Molecular Docking | Simulate ligand-protein binding interactions | Identify potential biological targets and optimize binding affinity | nih.govnih.gov |

| ADME Prediction | In-silico evaluation of pharmacokinetic properties | Design derivatives with favorable drug-like characteristics | mdpi.comnih.gov |

Exploration of Photo- and Electrocatalytic Applications

The unique electronic properties of the imidazole ring make it a candidate for applications beyond medicine, including in materials science. numberanalytics.com The aromatic, electron-rich nature of the imidazole system suggests potential for use in photocatalysis and electrocatalysis.

Recent research has shown that a donor-acceptor photocatalyst based on carbon nitride modified with 4-amino-1H-imidazole-5-carbonitrile exhibits significantly enhanced photocatalytic hydrogen evolution. pku.edu.cnresearchgate.net The imidazole moiety helps to broaden the π-conjugated system and improve charge separation, key factors for efficient photocatalysis. pku.edu.cn This suggests that this compound could be explored as a component in novel photocatalysts, potentially for solar fuel production or environmental remediation. numberanalytics.com

In electrochemistry, imidazole derivatives are being investigated for various applications. They can serve as ligands in electroluminescent devices like OLEDs due to their ability to facilitate electron transport. researchgate.net Furthermore, electrochemical methods are being developed for the synthesis of imidazoles themselves, offering a green and efficient alternative to traditional chemical routes. researchgate.net The electrocatalytic properties of materials incorporating this compound could be harnessed for applications in sensors, energy storage, or electrosynthesis. acs.org

Advanced Spectroscopic Characterization of Transient Species and Reaction Dynamics

A deeper understanding of the reaction mechanisms involved in the synthesis and activity of this compound requires the characterization of short-lived intermediates and transition states. Advanced spectroscopic techniques are crucial for probing these transient species and elucidating reaction dynamics.

Relaxation spectrometry has been used to study the fast proton transfer reactions of the basic imidazole ring, providing kinetic data on fundamental processes. acs.org For more complex systems, techniques like time-resolved laser spectroscopy can be employed to observe reactive intermediates on femtosecond to microsecond timescales.

Furthermore, detailed NMR studies can reveal subtle structural information, such as the existence of conformational isomers in imidazole-4,5-dicarboxamide derivatives due to intramolecular hydrogen bonding. nih.gov This phenomenon, where the amide proton signal splits into multiple peaks, provides insight into the molecule's solution-state structure and dynamics. nih.gov Applying these advanced spectroscopic methods to this compound will provide a clearer picture of its reactivity, tautomeric equilibria, and interactions, which is essential for optimizing its synthesis and designing new applications. youtube.com

Q & A

Advanced Research Question

- Mechanistic Insights : Ab initio studies reveal transition states and activation energies for ethoxy group substitution ().

- Solvent Effects : MD simulations predict solvation effects on reaction kinetics ().

- Electronic Parameters : HOMO-LUMO analysis identifies electrophilic sites for functionalization ().

What are the challenges in scaling up the synthesis of this compound while maintaining purity?

Advanced Research Question

Scale-up issues include heat dissipation and byproduct formation. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.